An In-depth Technical Guide to 3-Bromo-9-(4-bromophenyl)-9H-carbazole
An In-depth Technical Guide to 3-Bromo-9-(4-bromophenyl)-9H-carbazole
Introduction: A Strategic Building Block in Advanced Functional Materials
3-Bromo-9-(4-bromophenyl)-9H-carbazole (CAS No. 1226860-66-7) is a halogenated aromatic heterocyclic compound that has garnered significant attention as a pivotal intermediate in the synthesis of advanced functional materials.[1][2][3] Its molecular architecture, featuring a rigid and electron-rich carbazole core coupled with two strategically placed bromine atoms, offers a unique combination of thermal stability, desirable electronic properties, and versatile reactivity.[4] The carbazole unit is well-established as an excellent hole-transporting moiety, making its derivatives highly sought after in the field of organic electronics.[5] The bromine atoms at the 3- and 4'-positions act as reactive handles, enabling further molecular elaboration through various cross-coupling reactions. This allows chemists to precisely tune the optoelectronic properties of the final materials, making this compound an indispensable building block for creating bespoke molecules for high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other semiconductor devices.[1][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Physicochemical and Structural Properties
The intrinsic properties of 3-Bromo-9-(4-bromophenyl)-9H-carbazole dictate its behavior in chemical reactions and its performance in material applications. The molecule consists of a central carbazole ring system where the nitrogen atom is substituted with a 4-bromophenyl group. An additional bromine atom is attached to the 3-position of the carbazole core. X-ray crystallography studies on the parent compound, 9-(4-bromophenyl)-9H-carbazole, reveal that the 4-bromophenyl ring is significantly twisted out of the plane of the carbazole moiety, with a dihedral angle of approximately 49.87°.[6][7] This non-planar structure is crucial as it can disrupt intermolecular stacking (π-π interactions) in the solid state, which is often beneficial for achieving high photoluminescence quantum yields in OLED materials by preventing aggregation-caused quenching.[4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1226860-66-7 | [2][3] |
| Molecular Formula | C₁₈H₁₁Br₂N | [3] |
| Molecular Weight | 401.10 g/mol | [2][3] |
| Appearance | White to off-white powder or crystals | [8] |
| Purity | Typically >97.0% (by GC) | [9] |
| Melting Point | 148.0 to 152.0 °C | [8] |
| IUPAC Name | 3-bromo-9-(4-bromophenyl)carbazole |[3] |
Synthesis and Purification: A Validated Protocol
The synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole is typically achieved through the electrophilic bromination of its precursor, 9-(4-bromophenyl)-9H-carbazole. The choice of brominating agent and reaction conditions is critical to ensure selective mono-bromination at the most reactive position (C-3) of the carbazole nucleus and to avoid over-bromination or other side reactions.
Causality in Experimental Design:
The precursor, 9-(4-bromophenyl)-9H-carbazole, can be synthesized via several methods, including the Ullmann condensation or, more commonly, the Palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and functional group tolerance.[6][10] For the subsequent bromination step, N-Bromosuccinimide (NBS) is the reagent of choice.[11] This is because NBS is a mild and highly selective source of electrophilic bromine (Br⁺), particularly for electron-rich aromatic systems like carbazole. Conducting the reaction in a non-polar solvent like dichloromethane at room temperature provides sufficient reactivity while minimizing potential side reactions. The protocol specifies that the reaction should be carried out while avoiding light to prevent the initiation of radical bromination pathways, which are less selective and could lead to a mixture of products. The purification via recrystallization is a self-validating step; the formation of well-defined crystals is indicative of high purity, a non-negotiable requirement for semiconductor-grade materials where impurities can act as charge traps and severely degrade device performance and lifespan.[4]
Experimental Workflow: Synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole
Caption: Synthesis workflow for 3-Bromo-9-(4-bromophenyl)-9H-carbazole.
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[11]
-
Dissolution: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq., e.g., 3.22 g, 10 mmol) in dichloromethane (DCM, approx. 50 mL).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 eq., e.g., 1.87 g, 10.5 mmol) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Upon completion, add water (approx. 50 mL) to the reaction mixture. A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with additional water.
-
Drying: Dry the isolated solid in a vacuum oven.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product as a white solid.
Core Applications in Organic Electronics
The primary value of 3-Bromo-9-(4-bromophenyl)-9H-carbazole lies in its role as a versatile building block for more complex, high-performance organic semiconductor materials.[1] The carbazole core provides robust thermal stability and efficient hole transport capabilities, while the two bromine atoms serve as orthogonal synthetic handles for creating advanced molecular architectures.[4][5]
Mechanism of Utility: The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This synthetic versatility allows for the attachment of a wide array of functional groups. For example:
-
Coupling at the 3-position: Functionalization at this position can be used to introduce electron-accepting or electron-donating groups to create bipolar host materials, which can facilitate balanced charge injection and transport in the emissive layer of an OLED, leading to higher efficiency.[12] It can also be used to extend the π-conjugation of the molecule, tuning its emission color.
-
Coupling at the 4'-position (on the phenyl ring): This position can be functionalized to attach other charge-transporting moieties or to build dendritic structures that improve film-forming properties and prevent crystallization in the solid state.
This "building block" approach is fundamental to the rational design of materials for OLEDs, enabling the fine-tuning of energy levels (HOMO/LUMO), triplet energies, and charge carrier mobilities to optimize device performance.[1][13]
Conceptual Role as a Molecular Building Block
Caption: Role of the title compound as a building block for OLED materials.
Safety and Handling
As with all laboratory chemicals, 3-Bromo-9-(4-bromophenyl)-9H-carbazole should be handled with appropriate care. Based on GHS classifications for this compound and its precursors, it is considered to cause skin and serious eye irritation.[3][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]
References
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. Available at: [Link]
-
Borun Chemical. (2025). The Role of Carbazole Derivatives in Modern Organic Electronics. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(3), o330. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-9-(4-bromophenyl)-9H-carbazole. National Center for Biotechnology Information. Retrieved December 10, 2025, from [Link]
-
ACS Publications. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters. Available at: [Link]
-
ResearchGate. (2025). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Available at: [Link]
-
ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. Available at: [Link]
-
Borun Chemical. (2025). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Bromo-9H-carbazole in Modern Electronic Materials. Available at: [Link]
-
PubChem. (n.d.). 9-(4-Bromophenyl)carbazole. National Center for Biotechnology Information. Retrieved December 10, 2025, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Bromo-9H-carbazole: A Key OLED Intermediate. Available at: [Link]
-
Progress in Chemistry. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 27(10), 1384-1399. Available at: [Link]
-
Guanmat Optoelectronic materials, Inc. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Retrieved December 10, 2025, from [Link]
-
ResearchGate. (2015). Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Retrieved December 10, 2025, from [Link]
-
ResearchGate. (2014). 9-(4-Bromophenyl)-9H-carbazole. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Retrieved December 10, 2025, from [Link]
-
MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Processes. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-9-(4-bromophenyl)-9H-carbazole | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-9-(4-bromophenyl)-9H-carbazole | C18H11Br2N | CID 66797808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | MDPI [mdpi.com]
- 6. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Bromo-9-(4-bromophenyl)-9H-carbazole | 1226860-66-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. labproinc.com [labproinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 12. ossila.com [ossila.com]
- 13. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 14. 9-(4-Bromophenyl)carbazole | C18H12BrN | CID 22361390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1226860-66-7|3-Bromo-9-(4-bromophenyl)-9H-carbazole|BLD Pharm [bldpharm.com]
